molecular formula C17H18N2O4S B11686474 Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B11686474
M. Wt: 346.4 g/mol
InChI Key: IDWZHYWKDIGOMD-UHFFFAOYSA-N
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Description

METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a cyano group, an ethoxyphenyl group, and a tetrahydropyridinyl moiety

Preparation Methods

The synthesis of METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature . Industrial production methods may involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[3-CYANO-4-(2-ETHOXYPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and the ethoxyphenyl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other cyanoacetamide derivatives and heterocyclic compounds with similar structural features. Examples include:

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N2O4S/c1-3-23-14-7-5-4-6-11(14)12-8-15(20)19-17(13(12)9-18)24-10-16(21)22-2/h4-7,12H,3,8,10H2,1-2H3,(H,19,20)

InChI Key

IDWZHYWKDIGOMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)OC

Origin of Product

United States

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